![molecular formula C14H17N7 B8043396 N,N-bis[2-(triazol-1-yl)ethyl]aniline](/img/structure/B8043396.png)
N,N-bis[2-(triazol-1-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[2-(triazol-1-yl)ethyl]aniline is an organic compound featuring a central aniline structure with two triazole rings attached via ethyl groups. It exhibits unique physicochemical properties and is gaining attention in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[2-(triazol-1-yl)ethyl]aniline typically involves a multi-step process starting with the protection of aniline, followed by the introduction of triazole groups through a reaction with azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The triazole-functionalized intermediate then undergoes deprotection and further refinement.
Industrial Production Methods: Industrial synthesis follows similar principles but employs scalable and efficient methods, including batch or continuous-flow reactors, stringent control of reaction conditions (temperature, pressure, solvents), and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-bis[2-(triazol-1-yl)ethyl]aniline undergoes various reactions such as oxidation, reduction, substitution, and cycloaddition.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Typically involves halides and nucleophiles in the presence of catalysts.
Major Products: The major products of these reactions depend on the reaction pathway but often include modified aniline derivatives with enhanced electronic properties or additional functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-bis[2-(triazol-1-yl)ethyl]aniline finds diverse applications:
Chemistry: Used as a ligand in coordination chemistry, as a building block in organic synthesis, and in developing novel materials.
Biology: Serves as a fluorescent probe for bioimaging, a scaffold for drug design, and in bioconjugation reactions.
Medicine: Investigated for its potential as an anti-cancer and anti-microbial agent.
Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.
Wirkmechanismus
Mechanism: The action mechanism of N,N-bis[2-(triazol-1-yl)ethyl]aniline involves interactions with molecular targets through its triazole rings, which can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions.
Molecular Targets and Pathways:
In Chemistry: Acts as a chelating ligand.
In Biology/Medicine: Targets specific proteins or DNA, inhibiting or modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-bis[2-(triazol-1-yl)ethyl]aniline can be compared with similar compounds like N,N-bis[2-(pyrazol-1-yl)ethyl]aniline and N,N-bis[2-(imidazol-1-yl)ethyl]aniline. Its unique structure featuring triazole rings provides distinct chemical reactivity and biological activity, setting it apart from its analogs which may have different electronic properties and applications.
Eigenschaften
IUPAC Name |
N,N-bis[2-(triazol-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-2-4-14(5-3-1)19(10-12-20-8-6-15-17-20)11-13-21-9-7-16-18-21/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWRAVPVOVXTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN2C=CN=N2)CCN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-N',4-N'-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)butanedihydrazide](/img/structure/B8043315.png)
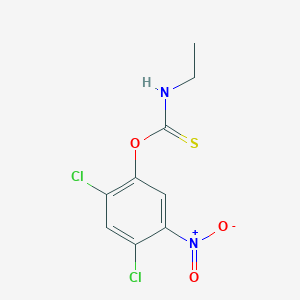
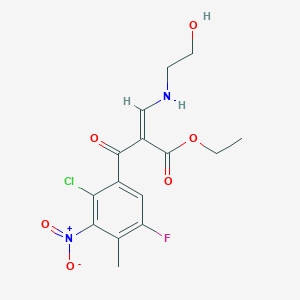
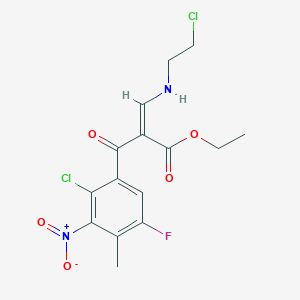
![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)
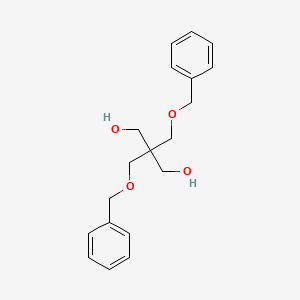
![5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)
![N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)
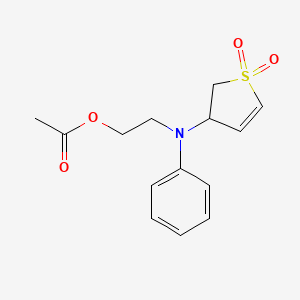
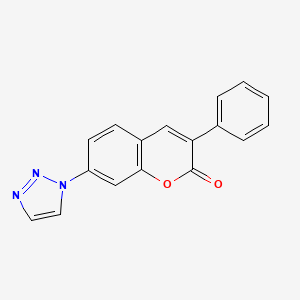

![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)
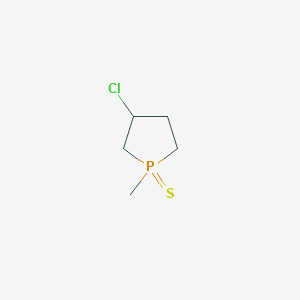
![3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043397.png)
